3-(2-Naphthyl)cyclobutanol
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Overview
Description
3-(2-Naphthyl)cyclobutanol is an organic compound with the molecular formula C14H14O It consists of a cyclobutane ring substituted with a hydroxyl group and a naphthyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyl)cyclobutanol typically involves the cycloaddition of 2-naphthol with cyclobutene under specific conditions. One common method includes the use of a [2+2] cycloaddition reaction, where 2-naphthol reacts with cyclobutene in the presence of a catalyst such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Naphthyl)cyclobutanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of 3-(2-Naphthyl)cyclobutyl halides or amines.
Scientific Research Applications
3-(2-Naphthyl)cyclobutanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Naphthyl)cyclobutanone
- 3-(2-Naphthyl)cyclobutyl chloride
- 3-(2-Naphthyl)cyclobutylamine
Uniqueness
3-(2-Naphthyl)cyclobutanol is unique due to its specific structural features, such as the presence of both a naphthyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-naphthalen-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C14H14O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9H2 |
InChI Key |
LKZIFARGQZIMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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